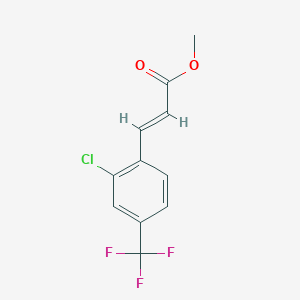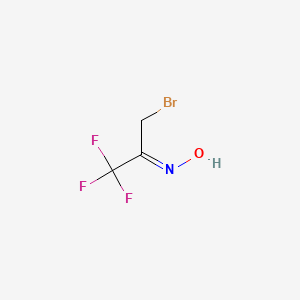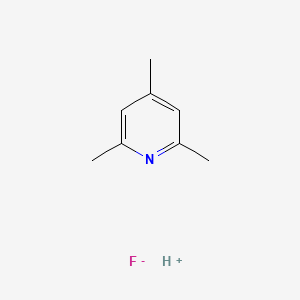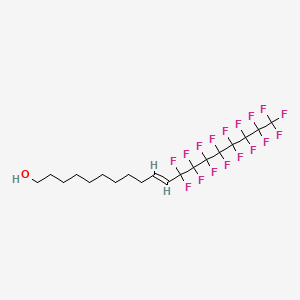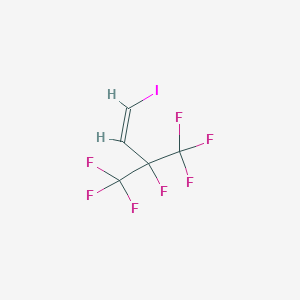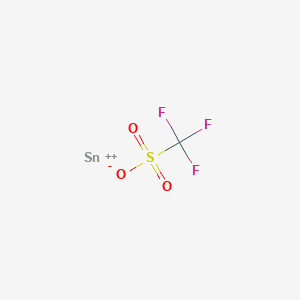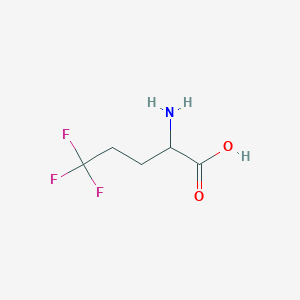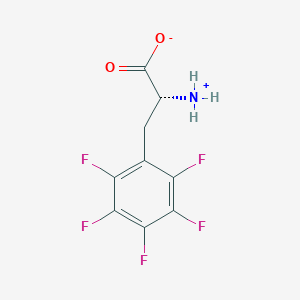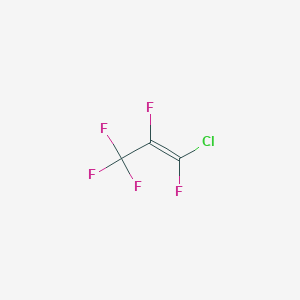
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- is a halogenated hydrocarbon with the molecular formula C3ClF5. It is a derivative of propene where five hydrogen atoms are replaced by fluorine atoms and one hydrogen atom by a chlorine atom. This compound is known for its unique chemical properties and is used in various industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- typically involves halogenation reactions. One common method is the chlorination and fluorination of propene. The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine .
Industrial production methods may involve the use of high-temperature reactions with chlorine and fluorine gases. The process needs to be carefully monitored to avoid the formation of unwanted by-products and to ensure the purity of the final compound .
Analyse Chemischer Reaktionen
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: It can be oxidized to form epoxides or reduced to form different halogenated hydrocarbons
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., peroxides). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty chemicals, refrigerants, and as a precursor for various fluorinated materials
Wirkmechanismus
The mechanism of action of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. The pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and radical mechanisms .
Vergleich Mit ähnlichen Verbindungen
1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- can be compared with other similar compounds such as:
1-Propene, 2-chloro-1,1,3,3,3-pentafluoro-: This compound has a different position of the chlorine atom, which affects its reactivity and applications.
1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-: Another isomer with distinct chemical properties and uses.
The uniqueness of 1-Propene, 1-chloro-1,2,3,3,3-pentafluoro- lies in its specific substitution pattern, which imparts unique reactivity and stability compared to its isomers .
Eigenschaften
IUPAC Name |
(Z)-1-chloro-1,2,3,3,3-pentafluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5/c4-2(6)1(5)3(7,8)9/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLPMHLSZDVUMV-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\F)/Cl)(\C(F)(F)F)/F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
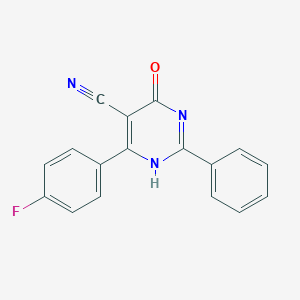
![[4-[Chloro(difluoro)methoxy]phenyl]hydrazine;hydrochloride](/img/structure/B7768653.png)
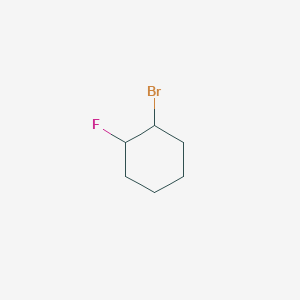
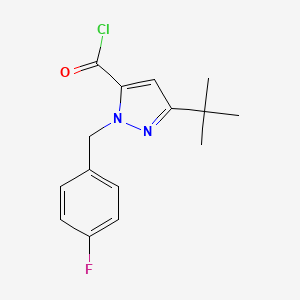
![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]azanium;chloride](/img/structure/B7768670.png)
